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Compound of Interest

Compound Name: 2-(cuban-1-yl)acetic acid

CAS No.: 135191-75-2

Cat. No.: B2458894

Get Quote

The molecular weight of 2-(cuban-1-yl)acetic acid is 162.19 g/mol .[1][2] While this value is

the primary stoichiometric anchor, its significance lies in its comparison to its aromatic

analogue, phenylacetic acid (MW: 136.15 g/mol ). The increase in mass (+26 Da) is

accompanied by a shift from sp² to sp³ hybridization, dramatically altering the compound's

solubility and metabolic profile.
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Property Value Technical Context

Molecular Weight 162.19 g/mol
Average mass for

stoichiometric calculations.[1]

Monoisotopic Mass 162.0681 Da

Critical for High-Resolution

Mass Spectrometry (HRMS)

identification.

Molecular Formula C₁₀H₁₀O₂
Cubane core (C₈H₇) + Acetic

Acid tail (CH₂COOH).

CAS Number 135191-75-2

Unique identifier for

procurement and database

searches.

Predicted LogP ~0.83

Lower lipophilicity compared to

many phenyl analogs, aiding

solubility.

TPSA 37.30 Å²

Polar surface area derived

from the carboxylic acid

moiety.

pKa ~4.2 - 4.5

Comparable to phenylacetic

acid; the methylene spacer

insulates the inductive effect of

the strained ring.

Synthetic Methodology: Arndt-Eistert Homologation
The synthesis of 2-(cuban-1-yl)acetic acid is classically achieved via the Arndt-Eistert

homologation of cubanecarboxylic acid. This pathway is preferred for its ability to extend the

carbon chain by one methylene unit (-CH₂-) while preserving the strained cubane cage, which

is sensitive to harsh Lewis acids or extreme thermal conditions.

Experimental Workflow
Precursor: Cubanecarboxylic acid (CAS: 53578-15-7).
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Activation (Acid Chloride Formation): The cubanecarboxylic acid is treated with oxalyl

chloride in dichloromethane (DCM) with a catalytic amount of DMF. This converts the acid to

cubanecarbonyl chloride.

Critical Control: Avoid heating above 40°C to prevent cage opening or rearrangement.

Diazotization (Diazoketone Formation): The acid chloride is added dropwise to an excess of

ethereal diazomethane at 0°C.

Safety: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished)

and blast shields.

Observation: Formation of a yellow solution indicates the diazoketone intermediate.

Wolff Rearrangement (Homologation): The diazoketone is treated with silver(I) oxide (Ag₂O)

or silver benzoate in aqueous dioxane/THF. This induces the Wolff rearrangement, expelling

nitrogen gas and forming a ketene intermediate, which is immediately hydrated to form the

target acetic acid derivative.

Visualization of Synthetic Logic
The following diagram illustrates the stepwise carbon insertion logic required to synthesize the

target from the standard cubane precursor.
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Figure 1: The Arndt-Eistert homologation pathway extends the carbon chain by one unit,

converting the C9 precursor into the C10 target.

Bioisosteric Rationale & Applications
In drug development, 2-(cuban-1-yl)acetic acid is utilized to improve the physicochemical

properties of lead compounds containing phenylacetic acid moieties.
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Structural & Metabolic Advantages[3]
Metabolic Stability: The phenyl ring is a common site for Cytochrome P450-mediated

oxidation (hydroxylation), leading to rapid clearance. The cubane core, lacking aromatic π-

electrons, is resistant to this specific oxidative pathway.

Vector Orientation: While the "diagonal" distance of cubane (2.72 Å) mimics the para-

substitution vector of benzene (2.79 Å), the exit vectors are rigid and defined by sp³

geometry, offering a unique fit in enzyme active sites.

Solubility: The breakdown of planarity disrupts crystal lattice energy (in solid drugs) and

reduces π-π stacking aggregation in solution, often improving aqueous solubility.

Comparative Logic: Phenyl vs. Cubanyl
The following diagram contrasts the functional implications of substituting the phenyl ring with a

cubane core.
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Figure 2: Bioisosteric replacement strategy highlighting the transition from a planar,

metabolically labile scaffold to a rigid, 3D-stable core.

Analytical Characterization
Validating the synthesis and purity of 2-(cuban-1-yl)acetic acid requires specific analytical

checkpoints.

¹H NMR (Proton NMR):

Cubane Core: Look for the characteristic multiplets around 3.8 – 4.2 ppm. Unlike the

aromatic region (7.0 ppm) of the phenyl analog, cubane protons are shielded but distinct

from typical alkyl protons due to the high s-character of the C-H bonds.

Methylene Spacer: A singlet or doublet (if coupled) around 2.5 – 3.0 ppm corresponding to

the -CH₂- group adjacent to the carbonyl.

Mass Spectrometry (LC-MS):

ESI Negative Mode: Expect a dominant peak at m/z 161.06 [M-H]⁻.

ESI Positive Mode: May show weak ionization; [M+H]⁺ = 163.08 or [M+Na]⁺ adducts.

References
Eaton, P. E. (1992). Cubane: Starting Materials for the 1990s and the New Century.

Angewandte Chemie International Edition in English, 31(11), 1421–1436. Link

Chalmers, B. A., et al. (2016). Validating the Cubane Scaffold for the Design of Novel

Bioisosteres. Australian Journal of Chemistry, 69(9), 1039-1044. Link

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte

Chemie International Edition, 49(48), 8979-8980. (Contextualizes "Escape from Flatland"

strategies). Link

Chemspace. (2024). 2-(Cuban-1-yl)acetic acid Product Data. Chemspace Compound

Database. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2458894/docs?utm_src=pdf-body#physicochemical-profile-molecular-identity
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fanie.199214211
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.publish.csiro.au%2Fch%2FCH16246
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fanie.201005232
https://www.benchchem.com/product/b2458894/docs?utm_src=pdf-body#physicochemical-profile-molecular-identity
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem-space.com%2Fsearch%3Fq%3D135191-75-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2458894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. anaxlab.com [anaxlab.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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